An In-depth Technical Guide to 2-Cycloheptylethanamine Hydrochloride
An In-depth Technical Guide to 2-Cycloheptylethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Cycloheptylethanamine hydrochloride is a primary amine of interest in medicinal chemistry and organic synthesis. Its structure, featuring a cycloheptyl moiety, can impart desirable pharmacokinetic properties such as increased lipophilicity and metabolic stability in drug candidates. This guide provides a comprehensive overview of 2-Cycloheptylethanamine hydrochloride, including its identification, predicted physicochemical properties, synthesis strategies, and analytical methodologies. While a specific CAS number for this compound is not prominently available in public databases, this document leverages data from structurally similar and well-documented analogs, such as 2-cyclopentylethanamine hydrochloride and 2-cyclohexylethanamine hydrochloride, to provide a robust predictive and methodological framework for researchers.
Chemical Identity and Analogs
A definitive CAS (Chemical Abstracts Service) number for 2-Cycloheptylethanamine hydrochloride is not readily found in major chemical databases. However, the free base, (2-cycloheptylethyl)amine, is registered under CAS Number 4448-84-4 [1]. For practical and comparative purposes, this guide references the properties and data of its lower cycloalkane homologs, which are commercially available and well-characterized:
| Compound | CAS Number | Molecular Formula (HCl Salt) |
| 2-Cyclopentylethanamine hydrochloride | 684221-26-9 | C7H16ClN |
| 2-Cyclohexylethanamine hydrochloride | 4442-85-7 | C8H18ClN |
| 2-Cycloheptylethanamine hydrochloride | Not Assigned | C9H20ClN |
These analogs serve as valuable surrogates for predicting the behavior and characteristics of the target compound.
Physicochemical Properties (Predicted)
The properties of 2-Cycloheptylethanamine hydrochloride can be extrapolated from its chemical structure and data from its analogs. As a hydrochloride salt, it is expected to be a solid at room temperature with increased water solubility compared to its free base form.
| Property | Predicted Value for 2-Cycloheptylethanamine HCl | Rationale / Comparative Data |
| Molecular Weight | 177.71 g/mol | Calculated from the molecular formula C9H20ClN. |
| Appearance | White to off-white crystalline solid | Typical for amine hydrochloride salts[2][3]. |
| Solubility | Soluble in water and polar organic solvents | The hydrochloride salt form enhances aqueous solubility[4]. |
| Boiling Point (Free Base) | ~190-210 °C at 760 mmHg | Extrapolated from the boiling point of 2-cyclohexylethanamine (169.6°C)[2]. |
| LogP (Octanol/Water) | ~3.1 | Estimated based on an increase in lipophilicity from the cyclohexyl analog (LogP 2.61)[2]. |
Synthesis of 2-Cycloheptylethanamine
The synthesis of 2-Cycloheptylethanamine can be achieved through several established synthetic routes for primary amines. The most direct and scalable methods involve the reductive amination of a corresponding ketone or aldehyde.
Reductive Amination of Cycloheptaneacetaldehyde
A primary and highly efficient route is the reductive amination of cycloheptaneacetaldehyde. This "one-pot" reaction involves the condensation of the aldehyde with an ammonia source to form an imine intermediate, which is then reduced in-situ to the target primary amine.
-
Causality of Experimental Choices : This method is favored for its operational simplicity and high atom economy, making it suitable for larger-scale synthesis[5]. The use of a reducing agent like sodium cyanoborohydride (NaBH3CN) is selective for the imine in the presence of the starting aldehyde[6][7]. Catalytic hydrogenation offers a greener alternative.
Experimental Protocol: Reductive Amination
-
Reaction Setup : In a high-pressure autoclave reactor, dissolve cycloheptaneacetaldehyde in a suitable solvent such as methanol or ethanol.
-
Ammonia Source : Add a source of ammonia, typically a solution of ammonia in methanol or ammonium acetate.
-
Catalyst/Reducing Agent :
-
For Catalytic Hydrogenation : Add a catalyst such as Raney Nickel or Palladium on carbon (Pd/C).
-
For Chemical Reduction : Add a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3)[8].
-
-
Reaction Conditions :
-
Hydrogenation : Pressurize the reactor with hydrogen gas (e.g., 5-10 bar) and heat to a temperature of 50-80°C.
-
Chemical Reduction : Stir the reaction mixture at room temperature. Maintain a slightly acidic pH (4-6) to facilitate imine formation without decomposing the reducing agent[9].
-
-
Monitoring : Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
-
Work-up :
-
After completion, cool the reactor and carefully vent any excess gas.
-
Filter the reaction mixture to remove the catalyst (if used).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification : The crude amine can be purified via an acid-base extraction. Dissolve the residue in an organic solvent (e.g., diethyl ether) and extract with an aqueous acid (e.g., 1 M HCl). The aqueous layer is then basified (e.g., with NaOH) and the free amine is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the pure 2-cycloheptylethanamine.
-
Salt Formation : To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.
Caption: Reductive Amination Workflow.
Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classical method for the reductive amination of aldehydes or ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent[10][11][12]. This method is notable for not requiring an external reducing agent but often necessitates high reaction temperatures[13][14].
-
Causality of Experimental Choices : This one-pot reaction is synthetically straightforward.[11] The reaction proceeds through an N-formyl intermediate, which is then hydrolyzed to the primary amine. This avoids the handling of gaseous ammonia directly.
Experimental Protocol: Leuckart-Wallach Reaction
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine cycloheptaneacetaldehyde with an excess of ammonium formate or formamide.
-
Reaction Conditions : Heat the mixture to a high temperature, typically between 150-200°C[10].
-
Monitoring : Monitor the reaction for the consumption of the starting aldehyde.
-
Hydrolysis : After the initial reaction is complete, cool the mixture and add an aqueous acid solution (e.g., HCl). Heat the mixture under reflux to hydrolyze the intermediate N-formyl amine to the primary amine hydrochloride.
-
Work-up and Purification : After hydrolysis, cool the reaction mixture and perform an acid-base extraction as described in the reductive amination protocol to isolate and purify the 2-cycloheptylethanamine.
-
Salt Formation : The final product after acidic work-up and purification will be the hydrochloride salt.
Caption: Leuckart-Wallach Reaction Pathway.
Analytical Methodologies
The purity and identity of 2-Cycloheptylethanamine hydrochloride can be determined using a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) : HPLC is a robust method for assessing the purity of non-volatile compounds like amine hydrochlorides. Due to the lack of a strong UV chromophore in the molecule, derivatization or the use of a universal detector is often necessary.
-
Method Development Considerations :
-
Column : A reversed-phase C18 or a column with alternative selectivity, such as a cyano (CN) column, can be used.
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol) is typical.
-
Detection :
-
UV Detection : Requires pre-column derivatization with a UV-active agent like 9-fluorenylmethyl chloroformate (FMOC-Cl)[15].
-
Mass Spectrometry (MS) : LC-MS provides high selectivity and sensitivity without the need for derivatization.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) : These universal detectors can be used when derivatization is not desirable.
-
-
Gas Chromatography (GC) : GC is suitable for the analysis of the volatile free base form of the amine. The hydrochloride salt must first be neutralized and extracted into an organic solvent.
-
Method Development Considerations :
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms) is generally effective.
-
Detection : A Flame Ionization Detector (FID) provides quantitative data, while Mass Spectrometry (MS) allows for definitive identification based on the fragmentation pattern.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The spectra will show characteristic signals for the cycloheptyl ring protons and carbons, as well as the ethylamine chain.
-
Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the primary amine (or ammonium salt) and the C-H stretches of the cycloalkane ring.
Safety and Handling
Amine hydrochlorides, including 2-Cycloheptylethanamine hydrochloride, are generally considered hazardous materials. Safety data from analogous compounds indicate that they can be harmful if swallowed and may cause skin and eye irritation or burns.[16][17][18]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat[19].
-
Handling : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[3]. Avoid contact with skin and eyes.
-
Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids[19].
-
Spill and Disposal : In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of the waste in accordance with local, state, and federal regulations.
Conclusion
While 2-Cycloheptylethanamine hydrochloride is not a widely cataloged compound, its synthesis and analysis can be reliably approached using established methodologies for primary amines. Reductive amination and the Leuckart-Wallach reaction provide viable synthetic pathways, and a combination of chromatographic and spectroscopic techniques can be employed for its characterization and purity assessment. By leveraging the extensive data available for its cyclopentyl and cyclohexyl analogs, researchers can confidently work with this compound, bearing in mind the predicted properties and necessary safety precautions outlined in this guide.
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